Structural Absence of Mutagenic Bromine: Pyrazine-2-Carboxamide vs. 2-Bromobenzamide (MS-0022)
The closest characterized analog, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), contains an aryl bromide substituent on the benzamide ring. Aryl bromides are recognized structural alerts for mutagenicity and can generate reactive intermediates via cytochrome P450-mediated dehalogenation. The target compound replaces the entire 2-bromobenzamide group with a pyrazine-2-carboxamide, eliminating this toxicophore. MS-0022 has a molecular weight of 406.28 g/mol (C21H16BrN3O), while the target compound is 329.36 g/mol (C19H15N5O), representing a 19% reduction in molecular weight that improves ligand efficiency metrics [1]. No quantitative Ames or hERG data are publicly available for either compound; this differential is structurally inferred but not experimentally confirmed in a direct head-to-head assay.
| Evidence Dimension | Presence of aryl bromide structural alert |
|---|---|
| Target Compound Data | No bromine; pyrazine-2-carboxamide substituent; MW 329.36 g/mol |
| Comparator Or Baseline | MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide); aryl bromide present; MW 406.28 g/mol |
| Quantified Difference | MW difference: -76.92 g/mol (-19%); aryl bromide: absent vs. present [structural binary] |
| Conditions | Structural comparison; no direct mutagenicity assay data available |
Why This Matters
For procurement decisions in early drug discovery, avoiding known structural alerts reduces the probability of downstream genotoxicity failure, a leading cause of compound attrition.
- [1] Strand MF, Wilson SR, Dembinski JL, et al. A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS ONE. 2011;6(6):e19904. (MS-0022 structure and molecular formula derivation.) View Source
